REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH:14](OCC)(OCC)OCC>>[Cl:1][C:2]1[C:11]2[N:10]([CH:14]=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1NN
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
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Type
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FILTRATION
|
Details
|
the precipitated solid was filtered
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Type
|
WASH
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Details
|
washed with cyclohexane
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=2N(C3=CC=CC=C3N1)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |